5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine
Description
5-Fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a pyrimidine derivative featuring a piperidin-3-yloxy core substituted with a 3-(trifluoromethoxy)benzoyl group at the piperidine nitrogen. The compound’s structure includes a fluorinated pyrimidine ring, a piperidine moiety, and a trifluoromethoxy-substituted aromatic benzoyl group. These structural elements are critical for its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4N3O3/c18-12-8-22-16(23-9-12)26-14-5-2-6-24(10-14)15(25)11-3-1-4-13(7-11)27-17(19,20)21/h1,3-4,7-9,14H,2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFHARAFXEION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of CYP2D6 inhibitors and fluorinated heterocycles. Below is a comparative analysis based on substituent effects, enzymatic interactions, and metabolic pathways.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Piperidine vs. This may result in weaker enzyme inhibition compared to SCH 66712, which forms a 1.2:1 protein adduct with CYP2D6 . Piperidine derivatives generally exhibit lower basicity than piperazines, which could reduce off-target interactions with cationic-binding enzymes or receptors .
Substituent Effects on Metabolism The trifluoromethoxy group on the benzoyl ring is electron-withdrawing and resistant to oxidative metabolism compared to SCH 66712’s phenylimidazole group, which undergoes CYP2D6-mediated oxidation to form reactive intermediates (e.g., methylene quinone) . This suggests improved metabolic stability for the target compound. In contrast, SCH 66712’s partition ratio of 3 indicates efficient enzyme inactivation, while the target compound’s stability may reduce mechanism-based inhibition .
Binding Interactions
- SCH 66712’s phenylimidazole group participates in π-π stacking with CYP2D6’s Phe120 (distance: 3.2 Å) and hydrogen bonding with Glu216 . The target compound’s benzoyl group may engage in similar interactions, but the trifluoromethoxy substituent’s steric and electronic effects could alter binding orientation or affinity.
- Xanthene-containing analogues (e.g., CM899737) exhibit bulkier substituents that likely hinder active-site access, reducing CYP2D6 affinity compared to the target compound’s compact benzoyl group .
Metabolic Pathway Divergence SCH 66712 is metabolized at the imidazole phenyl group (CYP2D6) and piperazine ring (CYP2C9/CYP2C19) .
Biological Activity
5-Fluoro-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : C18H18F4N3O3
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Antidiabetic Properties : Research has suggested that derivatives of similar piperidine structures can modulate insulin secretion and improve glucose metabolism.
- Anti-inflammatory Effects : The compound may also have potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may act as a modulator of receptors involved in glucose homeostasis.
- Signal Transduction Pathways : The compound could influence various signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Table 1: Summary of Key Studies
Detailed Findings
- Antidiabetic Activity : A study published in 2024 highlighted the antidiabetic potential of piperidine derivatives, indicating that compounds with similar structures can enhance GLP-1 receptor activity, leading to improved glycemic control without significant off-target effects .
- Antitumor Efficacy : Another investigation revealed that related pyrimidine compounds exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that 5-fluoro derivatives could similarly affect tumor growth .
- Inflammatory Response Modulation : Research has shown that certain pyrimidine compounds can inhibit the production of pro-inflammatory cytokines in macrophage cultures, indicating a possible therapeutic role in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
